molecular formula C17H24F3N3O B2633416 1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2320179-27-7

1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2633416
CAS No.: 2320179-27-7
M. Wt: 343.394
InChI Key: ZYLSLWBTQMEZKN-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound that features a phenylethyl group, a trifluoroethyl piperidine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of key intermediates such as 1-(2,2,2-trifluoroethyl)piperidin-4-one . The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The phenylethyl group may facilitate binding to aromatic receptors, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. The urea linkage may interact with hydrogen-bonding sites on proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the urea linkage provides potential for hydrogen bonding interactions.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O/c18-17(19,20)13-23-10-7-15(8-11-23)12-22-16(24)21-9-6-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLSLWBTQMEZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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